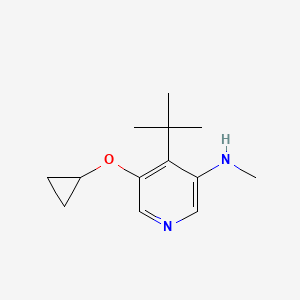
3-Cyclopropoxy-N1,N2-dimethylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound features a benzene ring substituted with a cyclopropoxy group and two dimethylamine groups. It is characterized by its aromatic structure, which includes multiple bonds, a three-membered cyclopropane ring, and ether and amine functionalities .
Preparation Methods
The synthesis of 3-cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents for further functionalization.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-Cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the amine groups to primary amines or other reduced forms.
Scientific Research Applications
3-Cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology: The compound’s amine groups make it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: Its structural features may be explored for developing pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 3-cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The amine groups can form hydrogen bonds or ionic interactions with active sites, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine include:
3-Cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine: This compound shares the same core structure but may have different substituents on the benzene ring.
3-Cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine: Similar in structure but with variations in the cyclopropoxy or amine groups.
3-Cyclopropoxy-1-N,2-N-dimethylbenzene-1,2-diamine: Another related compound with different functional groups or ring structures.
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-cyclopropyloxy-1-N,2-N-dimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H16N2O/c1-12-9-4-3-5-10(11(9)13-2)14-8-6-7-8/h3-5,8,12-13H,6-7H2,1-2H3 |
InChI Key |
NVPNUEXZJNCKQM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC2CC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14811368.png)
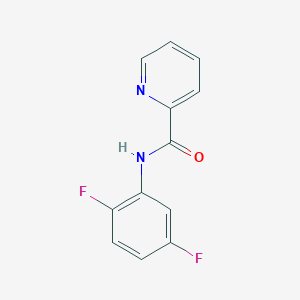


![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triaizine](/img/structure/B14811402.png)
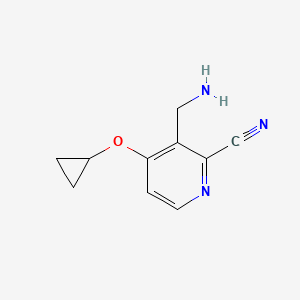

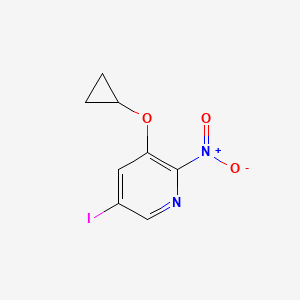
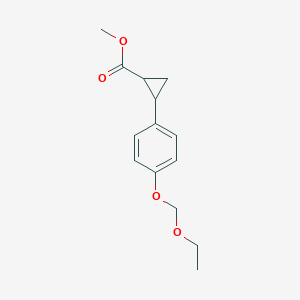
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide](/img/structure/B14811438.png)
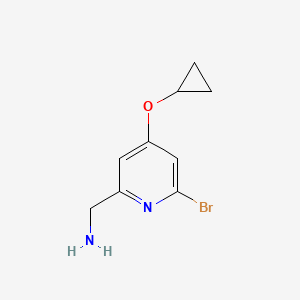
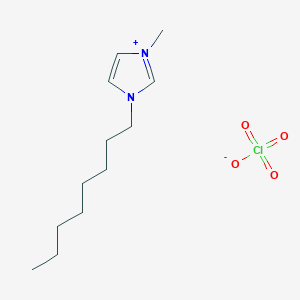
![(4Z)-4-[2-(3-chloro-4-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14811455.png)
